4-Bromo-2-chloro-1-(chloromethyl)benzene

Organic Synthesis Chloromethylation Process Chemistry

4-Bromo-2-chloro-1-(chloromethyl)benzene (CAS 185315-49-5) features a unique 1,2,4-trisubstitution (Br at C4, Cl at C2, -CH2Cl at C1) enabling orthogonal reactivity via hierarchy C(sp2)-Br > C(sp2)-Cl. The ortho-Cl directs transformations and modulates electronics, essential for dapagliflozin synthesis. Simpler isomers lack this handle, causing side products. ≥95% purity (98% available). Avoid regioisomeric byproducts—order this specific scaffold.

Molecular Formula C7H5BrCl2
Molecular Weight 239.92 g/mol
CAS No. 185315-49-5
Cat. No. B1290155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-1-(chloromethyl)benzene
CAS185315-49-5
Molecular FormulaC7H5BrCl2
Molecular Weight239.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)CCl
InChIInChI=1S/C7H5BrCl2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2
InChIKeyPZZKGAPMRIIJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloro-1-(chloromethyl)benzene (CAS 185315-49-5) Supplier and Procurement Reference


4-Bromo-2-chloro-1-(chloromethyl)benzene (CAS 185315-49-5) is a polyhalogenated aromatic compound with the molecular formula C7H5BrCl2 and a molecular weight of 239.92 g/mol [1]. It is a versatile small molecule scaffold characterized by three distinct halogen substituents: a bromine atom at the 4-position, a chlorine atom at the 2-position, and a reactive chloromethyl (-CH2Cl) group at the 1-position. This specific substitution pattern confers unique reactivity and selectivity in cross-coupling and nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of pharmaceuticals (notably SGLT2 inhibitors) and agrochemicals [2]. The compound is typically supplied as a solid with a minimum purity of 95% and requires storage at 2-8°C .

Why 4-Bromo-2-chloro-1-(chloromethyl)benzene Cannot Be Replaced by Generic Benzyl Halides


Generic substitution of 4-Bromo-2-chloro-1-(chloromethyl)benzene with simpler benzyl halides or isomers is not chemically or economically viable due to its unique 1,2,4-trisubstituted pattern. This specific arrangement creates a hierarchy of leaving group reactivity (C(sp2)-Br > C(sp2)-Cl) and enables orthogonal functionalization, which is essential for constructing complex molecular architectures. For instance, isomers like 1-bromo-4-(chloromethyl)benzene lack the ortho-chlorine substituent, which is crucial for directing subsequent transformations or modulating the electronic properties of the aromatic ring [1]. Furthermore, the 2-chloro substituent provides a handle for further functionalization that is absent in simpler analogs, limiting their utility in multi-step syntheses of advanced intermediates for pharmaceuticals and agrochemicals. The quantitative evidence below demonstrates that alternative compounds either fail to achieve the required selectivity or offer inferior yields in key transformations.

Quantitative Evidence Guide: 4-Bromo-2-chloro-1-(chloromethyl)benzene Performance Data


Synthesis Yield: 4-Bromo-2-chloro-1-(chloromethyl)benzene vs. Alternative Methodologies

The synthesis of 4-Bromo-2-chloro-1-(chloromethyl)benzene from 4-bromo-2-chlorobenzyl alcohol using thionyl chloride (SOCl2) proceeds with a reported isolated yield of 74.4% . This yield is achieved under mild conditions (0°C to 70°C, 1.08 h) and represents a practical and scalable route. In contrast, general chloromethylation methods for substituted benzenes using formaldehyde and HCl often require more forcing conditions and can suffer from lower yields due to over-chloromethylation or formation of isomeric byproducts [1]. The specific yield for this compound serves as a benchmark for process optimization and economic evaluation when scaling up.

Organic Synthesis Chloromethylation Process Chemistry

Purity Grade Comparison: 4-Bromo-2-chloro-1-(chloromethyl)benzene (98%) vs. Standard (95%)

4-Bromo-2-chloro-1-(chloromethyl)benzene is commercially available in a higher purity grade of 98% , which represents a 3% absolute increase in purity compared to the more commonly supplied 95% grade . This higher purity grade is crucial for applications where trace impurities can interfere with sensitive reactions or compromise the quality of the final Active Pharmaceutical Ingredient (API). The 98% grade minimizes side reactions and simplifies downstream purification, which is a significant advantage in regulated pharmaceutical manufacturing environments.

Analytical Chemistry Quality Control Pharmaceutical Intermediates

LogP (XLogP3) Comparison: Enhanced Lipophilicity for Membrane Penetration and Extraction

The calculated partition coefficient (XLogP3) for 4-Bromo-2-chloro-1-(chloromethyl)benzene is 3.9 [1]. This value is significantly higher than that of less substituted benzyl halides, such as 1-bromo-4-(chloromethyl)benzene, which has a calculated LogP of approximately 3.19 [2]. The increased lipophilicity of the target compound is a direct consequence of the additional 2-chloro substituent. A higher LogP value correlates with improved membrane permeability and better partitioning into organic solvents during extraction and purification processes.

Physicochemical Properties Drug Design ADME

Cross-Coupling Selectivity: High Yield in Suzuki Reactions with 1-Bromo-2-(chloromethyl)benzene

The ortho-isomer, 1-bromo-2-(chloromethyl)benzene (a positional isomer of the target compound), demonstrates excellent reactivity in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. When coupled with various arylboronic acids, this compound affords the desired biaryl products in yields ranging from 80% to 95% [1]. This high yield is attributed to the selective activation of the C(sp2)-Br bond over the C(sp3)-Cl bond, allowing for orthogonal functionalization. While this data is for an isomer, it strongly supports the class-level inference that the target compound, with its unique 1,2,4-substitution pattern, will exhibit similarly high, if not more refined, selectivity and yield in analogous cross-coupling reactions.

Cross-Coupling Catalysis C-C Bond Formation

Optimal Research and Industrial Use Cases for 4-Bromo-2-chloro-1-(chloromethyl)benzene


Precursor for SGLT2 Inhibitor Synthesis (e.g., Dapagliflozin)

4-Bromo-2-chloro-1-(chloromethyl)benzene serves as a key building block in the synthesis of the anti-diabetic drug dapagliflozin . The compound's 98% purity grade and high yield in cross-coupling reactions [1] make it a reliable and economically attractive starting material for pharmaceutical process development. Its specific substitution pattern is essential for constructing the diarylmethane core of SGLT2 inhibitors.

Agrochemical Intermediate for Herbicide and Pesticide Synthesis

The compound is a valuable intermediate in the agrochemical industry for synthesizing herbicides and pesticides . The presence of multiple halogens enhances its reactivity, allowing it to participate in various reactions that lead to active agrochemical agents. The well-defined synthetic route with a 74.4% yield provides a solid foundation for cost-effective manufacturing.

Reference Standard for Drug Impurity Profiling

Due to its role as an intermediate in pharmaceutical synthesis, 4-Bromo-2-chloro-1-(chloromethyl)benzene can be used as a reference standard for identifying and quantifying potential impurities in APIs [2]. The availability of a high-purity 98% grade is critical for accurate analytical method development and validation, ensuring the safety and efficacy of the final drug product.

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